Tissue Selectivity: Pancreatic SUR1 Binding vs. Cardiac SUR2A/SUR2B Affinity
In a systematic review of 27 electrophysiological studies, glipizide was classified as a pancreatic-selective sulfonylurea based on its steady-state concentration (CSS) falling between the IC50 values for SUR1 and SUR2A/SUR2B receptors. In contrast, glibenclamide (glyburide) and glimepiride were found to be non-selective, with their CSS values exceeding the IC50 for all three receptor isoforms (SUR1, SUR2A, and SUR2B) [1].
| Evidence Dimension | Tissue selectivity classification based on CSS relative to SUR isoform IC50 values |
|---|---|
| Target Compound Data | Glipizide: CSS lies between IC50 for SUR1 and SUR2A/SUR2B, indicating selective pancreatic receptor binding |
| Comparator Or Baseline | Glibenclamide and Glimepiride: CSS exceeds IC50 for SUR1, SUR2A, and SUR2B, indicating non-selective binding |
| Quantified Difference | Glipizide and gliclazide are classified as SUR1-selective; glibenclamide and glimepiride are classified as non-selective |
| Conditions | Systematic review of 27 studies using standard electrophysiological techniques; CSS estimated from usual oral dose and clearance values |
Why This Matters
This selectivity profile is relevant for research applications where avoiding off-target cardiac or vascular effects is critical, particularly in studies involving ischemic preconditioning or cardiovascular outcomes.
- [1] Abdelmoneim, A. S., et al. (2012). Variations in tissue selectivity amongst insulin secretagogues: a systematic review. Diabetes, Obesity and Metabolism, 14(2), 130-138. View Source
